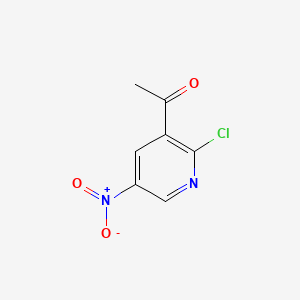

1-(2-Chloro-5-nitropyridin-3-yl)ethanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-chloro-5-nitropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c1-4(11)6-2-5(10(12)13)3-9-7(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSOAPIYGVMPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chloro 5 Nitropyridin 3 Yl Ethanone and Key Precursors

Strategies for Chlorination of Pyridine (B92270) Ring Systems

Chlorinated pyridines are vital intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. youtube.comtpu.ru The introduction of a chlorine atom onto the pyridine ring can be achieved through several distinct strategies, each with its own advantages and limitations depending on the desired regioselectivity and the nature of other substituents present on the ring.

Direct chlorination involves treating pyridine or its derivatives with a chlorinating agent, typically molecular chlorine (Cl₂). google.com Due to the electron-deficient nature of the pyridine ring, these reactions often require harsh conditions, such as high temperatures, to proceed. youtube.com

Vapor-phase chlorination is a common industrial method where pyridine vapor is reacted with chlorine gas at temperatures ranging from 250°C to over 400°C. google.com These thermally-induced reactions can lead to a mixture of chlorinated products. To improve selectivity, a two-stage process has been developed. In the first stage, the reactants pass through a "hot spot" controlled at 350°C to 500°C, followed by a second reaction zone at a lower temperature (below 340°C). google.com This technique allows for more selective chlorination, for instance, at the 2-position. google.com Inert gases like nitrogen or water vapor are often used as diluents in these reactions. google.com Other direct chlorination methods include reacting pyridine hydrochloride with liquid chlorine at elevated temperatures and pressures or with phosphorus pentachloride. google.compatentcut.com

| Method | Reagents & Conditions | Key Findings | Reference |

| Vapor-Phase Chlorination | Pyridine derivative, Cl₂, inert gas | Two-stage reaction with a hot spot (350-500°C) followed by a lower temperature zone (<340°C) improves selectivity. | google.com |

| High-Temperature Liquid-Phase Chlorination | Pyridine hydrochloride, liquid Cl₂ | Reaction occurs at 80°C to 225°C under HCl pressure. | google.com |

| Phosphorus Pentachloride Reaction | Pyridine, PCl₅ | An early method for preparing trichloropyridine. | google.compatentcut.com |

A widely used and often more regioselective method for synthesizing chloropyridines is the conversion of the corresponding hydroxypyridine (or its tautomeric pyridone form). tpu.ruchempanda.com This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or a combination of both. tpu.rugoogle.comgoogle.comchemicalbook.com Thionyl chloride (SOCl₂) can also be employed. tpu.ru

The synthesis of 2-chloro-5-nitropyridine (B43025), a direct precursor to the target molecule's scaffold, frequently starts from 2-hydroxy-5-nitropyridine (B147068). google.comgoogle.comchemicalbook.com The reaction involves heating the hydroxypyridine with the chlorinating agent. For example, reacting 2-hydroxy-5-nitropyridine with a mixture of POCl₃ and PCl₅ at temperatures around 100-105°C for several hours can yield 2-chloro-5-nitropyridine in high purity (99.8%) and yield (95.3%). chemicalbook.com The choice of chlorinating reagent and reaction conditions can be optimized to achieve high yields and purity suitable for industrial production. google.com This route avoids the use of direct nitration on a pre-chlorinated pyridine, offering advantages in safety and waste reduction. google.com

| Precursor | Chlorinating Agent(s) | Reaction Conditions | Product & Yield | Reference |

| 2-Hydroxy-5-nitropyridine | POCl₃ and/or PCl₅ | 40-160°C, 2-18 h | 2-Chloro-5-nitropyridine; High yield | google.com |

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 100-105°C, 5 h | 2-Chloro-5-nitropyridine; 95.3% yield | chemicalbook.com |

| Hydroxypyridines | SOCl₂, POCl₃, or PCl₅ | General method | Chloropyridines | tpu.ru |

| 2-Hydroxy-5-nitropyridine | Thionyl chloride, POCl₃, PCl₅, etc. | 60-120°C | 2-Chloro-5-nitropyridine; High yield & purity | google.com |

Halogen exchange (HALEX) reactions provide another pathway to chloropyridines, typically by replacing a different halogen (like bromine or iodine) with chlorine. acs.orgscience.gov These reactions are valuable for creating specific isomers that may be difficult to access directly or for introducing radionuclides for imaging studies. science.gov

Nickel-catalyzed processes have emerged as effective methods for aryl halide exchange. researchgate.net These reactions can convert aryl bromides or iodides to the corresponding chlorides. The process often involves a nickel catalyst, a ligand such as 2,2'-bipyridine, and a chloride source. researchgate.net Non-catalytic methods can also be used, where an iodide or bromide is displaced by a chloride anion, often prepared from the corresponding bromide salt via ion exchange. acs.org The feasibility and outcome of these reactions can depend significantly on the position of the halogen on the pyridine ring and the nature of other substituents. acs.org

| Starting Material Type | Method | Reagents/Catalyst | Key Feature | Reference |

| Aryl/Alkenyl Halides | Metal-Catalyzed Exchange | Metal complexes | Enables conversion of less reactive chlorides to more reactive iodides, or vice-versa. | science.gov |

| N-(4-halogenobenzyl)-3-bromopyridinium | Ion Exchange | Chloride source | Preparation of chloride salts from bromide precursors. | acs.org |

| Unsaturated Halides (Br, I) | Electrochemically Driven Nickel Catalysis | NiCl₂⋅glyme, 2,2′-bipyridine | Robust method for converting bromides and iodides to chlorides. | researchgate.net |

Nitration Procedures for Pyridine Scaffolds

The introduction of a nitro group (—NO₂) onto a pyridine ring is a challenging electrophilic aromatic substitution. The nitrogen atom in the pyridine ring is electron-withdrawing and is readily protonated under the strongly acidic conditions typical for nitration (e.g., mixed nitric and sulfuric acid), forming a highly deactivated pyridinium (B92312) ion. researchgate.netrsc.org This deactivation makes direct nitration difficult, often resulting in very low yields. researchgate.net

Achieving regioselectivity, particularly for the C-3 (meta) position, has been a significant focus of research. Standard nitration with mixed acids gives poor results for unsubstituted pyridine. researchgate.net

A significant breakthrough was the development of a method using dinitrogen pentoxide (N₂O₅). researchgate.netntnu.no In this procedure, pyridine reacts with N₂O₅ in an organic solvent to form an N-nitropyridinium salt intermediate. researchgate.net Subsequent treatment of this intermediate with aqueous sodium bisulfite (NaHSO₃) or sulfur dioxide leads to the formation of 3-nitropyridine (B142982) in good yields (e.g., 77%). researchgate.net The mechanism is believed to involve not a direct electrophilic attack on the ring, but a researchgate.netacs.org sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position. researchgate.net

More recently, a dearomatization-rearomatization strategy has been introduced for the meta-nitration of pyridines under mild, catalyst-free conditions. acs.org This one-pot process allows for the late-stage nitration of complex pyridine-containing molecules. acs.org

| Method | Reagents | Key Intermediate/Mechanism | Product | Reference |

| Bakke's Procedure | 1. N₂O₅ 2. aq. NaHSO₃ | N-nitropyridinium salt; researchgate.netacs.org sigmatropic shift | 3-Nitropyridine | researchgate.netntnu.no |

| Dearomatization-Rearomatization | Varies (e.g., involving TEMPO and O₂) | Radical pathway via oxazino pyridine intermediate | meta-Nitro pyridines | acs.org |

| Kyodai Method | NO₂, O₃ | Similar to Bakke's procedure | 3-Nitropyridine | researchgate.netacs.org |

The presence of substituents on the pyridine ring significantly influences the outcome of nitration. Electron-donating groups can facilitate the reaction, while electron-withdrawing groups make it more difficult. youtube.com

For example, a chlorinated pyridine can be nitrated using a mixture of sulfuric and nitric acid at elevated temperatures (e.g., 110°C). youtube.com The synthesis of precursors for bioactive molecules often involves the nitration of substituted pyridines. The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402) is a key step in synthesizing urease inhibitors, and 2-chloro-5-nitropyridine is a versatile starting material for various insecticides and herbicides. nih.gov The synthesis of 2-chloro-5-nitropyridine itself is often accomplished by nitrating 2-aminopyridine (B139424), followed by diazotization to form 2-hydroxy-5-nitropyridine, and finally chlorination, thereby avoiding the direct nitration of 2-chloropyridine. kuisbiochemical.comgoogle.com This highlights the importance of strategic sequencing in the synthesis of polysubstituted pyridines.

| Substrate | Nitrating Agent/Conditions | Product/Application | Key Finding | Reference |

| Chlorinated Pyridine | H₂SO₄ / HNO₃, 110°C | Nitrated chloropyridine | Even with electron-withdrawing groups, nitration is possible under forcing conditions. | youtube.com |

| 2-Aminopyridine | Mixed Acid | 2-Amino-5-nitropyridine (B18323) | A common route to introduce the 5-nitro group before converting the amino group. | kuisbiochemical.comgoogle.com |

| para-Substituted Pyridines (-OH, -NH₂) | HNO₃ / H₂SO₄ | meta-Nitrated products | The presence of a para-activating group facilitates meta-nitration. | acs.org |

| Pyridine-N-oxide | Nitronium ion (NO₂⁺) | para-Nitro product (kinetic control) | The N-oxide activates the ring towards electrophilic substitution, primarily at the para position. | rsc.org |

Introduction of the Ethanone (B97240) Moiety on the Pyridine Ring

The introduction of an acetyl group (ethanone moiety) onto a pyridine ring, particularly one that is already substituted with electron-deactivating groups, presents a significant synthetic challenge. Several classical and modern methods can be considered for this transformation.

Acylation Reactions on Pyridine Rings (e.g., Friedel-Crafts-type)

Direct Friedel-Crafts acylation, a cornerstone of aromatic chemistry for introducing acyl groups, is generally ineffective for pyridine and its derivatives. youtube.comwikipedia.orgorganic-chemistry.orglibretexts.orgkhanacademy.org The pyridine nitrogen is a Lewis base that readily complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a pyridinium salt. youtube.com This salt is even more electron-deficient than the starting pyridine, deactivating it towards electrophilic aromatic substitution. youtube.com For a substrate like 2-chloro-5-nitropyridine, which is already highly electron-deficient due to the presence of two strong deactivating groups, the conditions required for a Friedel-Crafts-type reaction would be exceedingly harsh and unlikely to yield the desired product.

Alternative strategies for the acylation of electron-deficient pyridines have been developed to circumvent these limitations. These methods include:

Radical Acylation: The introduction of acyl radicals, which are nucleophilic in nature, can be an effective way to acylate pyridinium salts. youtube.com These radicals can be generated from various precursors like aldehydes or carboxylic acid derivatives. youtube.com

Metalation-Acylation: Deprotonation of the pyridine ring using a strong base (metalation) followed by quenching with an acylating agent is another viable approach. youtube.com However, the regioselectivity of the metalation can be an issue and often requires directing groups or specific reaction conditions.

A proposed mechanism for the Friedel-Crafts acylation of a more reactive imidazo[1,2-a]pyridine (B132010) system involves the activation of acetic anhydride (B1165640) by aluminum chloride to generate an acylium ion intermediate. nih.gov This intermediate then undergoes electrophilic attack on the electron-rich heterocycle. nih.gov However, this approach is not directly transferable to the highly deactivated 2-chloro-5-nitropyridine core.

Functional Group Transformations to Acetyl Derivatives

A more practical approach for introducing an acetyl group onto a pre-functionalized pyridine ring involves the transformation of other functional groups. This strategy avoids the harsh conditions of direct acylation and allows for greater control over regioselectivity.

One common method is the reaction of a pyridinecarboxylic ester with an acetate (B1210297) source. Patents describe the gas-phase reaction of C₁₋₆-alkyl nicotinates with acetic acid over a titanium dioxide-based catalyst to produce 3-acetylpyridine. google.comgoogle.com The selectivity of this reaction can be improved by using a high-porosity alumina-silica support for the catalyst. google.com The use of higher boiling point esters can also simplify product purification. google.comgoogle.com

Another established route to acetylpyridines is through the use of organometallic reagents with a pyridyl nitrile or a pyridinecarboxylic acid derivative. For instance, the Grignard reagent, methylmagnesium bromide (CH₃MgBr), or methyllithium (B1224462) (CH₃Li) can react with 2-cyanopyridine (B140075) to yield 2-acetylpyridine (B122185) after hydrolysis. google.com Similarly, a patent describes a multi-step process starting from 2-picolinic acid, which is first converted to its acyl chloride. This is followed by reaction with a malonate ester, and subsequent hydrolysis and decarboxylation to afford 2-acetylpyridine. google.com

These functional group transformations provide a more reliable pathway to acetylated pyridines, especially for substrates where direct acylation is not feasible.

Advanced Coupling Strategies (e.g., Stille Coupling and Subsequent Hydrolysis)

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, offer a powerful and versatile tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of acetylpyridines. wikipedia.orgorganic-chemistry.orglibretexts.org The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. wikipedia.orglibretexts.org

The general mechanism of the Stille coupling proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst adds to the organic halide (R²-X) to form a palladium(II) intermediate. wikipedia.org

Transmetalation: The organic group (R¹) from the organotin reagent (R¹-Sn(Alkyl)₃) is transferred to the palladium center, displacing the halide. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, regenerating the palladium(0) catalyst. wikipedia.org

To synthesize an acetylpyridine using this methodology, one could envision a Stille coupling between a halopyridine (such as 3-bromo-2-chloro-5-nitropyridine) and an organotin reagent bearing a protected acetyl group, such as a 1-(tributylstannyl)vinyl ether. Subsequent hydrolysis of the resulting vinyl ether would then yield the desired acetylpyridine. The use of additives like copper(I) salts can sometimes accelerate the Stille coupling reaction. organic-chemistry.org While organotin reagents are effective, their toxicity is a significant drawback. organic-chemistry.orglibretexts.org

Convergent and Stepwise Synthetic Routes to 1-(2-Chloro-5-nitropyridin-3-yl)ethanone

The synthesis of a polysubstituted pyridine like this compound can be approached through either a stepwise or a convergent strategy.

A stepwise synthesis involves the sequential modification of a starting pyridine derivative. A plausible stepwise route to the target compound would begin with a readily available substituted pyridine, such as 2-aminopyridine. This would be followed by a series of reactions to introduce the nitro, chloro, and acetyl groups in the correct positions. For example, a known synthesis of the key precursor, 2-chloro-5-nitropyridine, starts from 2-aminopyridine. dissertationtopic.netkuisbiochemical.com This process involves:

Nitration: 2-aminopyridine is nitrated using a mixture of nitric and sulfuric acids to yield 2-amino-5-nitropyridine. dissertationtopic.netkuisbiochemical.com

Hydrolysis: The amino group is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis to give 2-hydroxy-5-nitropyridine. dissertationtopic.netkuisbiochemical.com

Chlorination: Finally, the hydroxyl group is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) to afford 2-chloro-5-nitropyridine. dissertationtopic.netkuisbiochemical.comchemicalbook.com

Once 2-chloro-5-nitropyridine is obtained, the subsequent introduction of the acetyl group at the 3-position would likely proceed through a metalation-acylation sequence or a more advanced cross-coupling strategy as previously discussed.

A convergent synthesis , on the other hand, would involve the synthesis of separate fragments of the molecule which are then joined together in a later step. For instance, one could synthesize a fragment already containing the acetyl and nitro groups and then couple it with a fragment that would form the chloro-substituted pyridine ring. While often more efficient for complex molecules, designing a convergent synthesis for this particular target may be challenging due to the reactivity of the required building blocks. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, represent an advanced form of convergent synthesis and are increasingly used for the preparation of polysubstituted pyridines. nih.govrsc.org

Optimization of Reaction Conditions for Yield and Purity

For the chlorination of 2-hydroxy-5-nitropyridine, various parameters can be adjusted. A study on the chlorination of hydroxypyridines using equimolar amounts of POCl₃ in a sealed reactor demonstrated high efficiency. mdpi.com The use of pyridine as a base and high temperatures (140-160 °C) for a short duration (2 hours) provided good yields. mdpi.com Another patent describes the use of N,N-diethylaniline as a catalyst in the chlorination of 2-hydroxy-5-nitropyridine with POCl₃ at 120-125 °C for 5-8 hours. google.com The reaction progress is often monitored by techniques like Thin Layer Chromatography (TLC). google.com

The following table summarizes some optimized conditions for related chlorination reactions:

| Reactant | Chlorinating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-hydroxy-5-nitropyridine | POCl₃/PCl₅ | - | - | 100-105 | 5 | 95.3 | chemicalbook.com |

| 2-hydroxypyridines | POCl₃ | Pyridine | None | 140 | 2 | High | mdpi.com |

| 2-hydroxy-5-nitropyridine | POCl₃ | N,N-Diethylaniline | - | 120-125 | 5-8 | - | google.com |

This table is provided for illustrative purposes and yields may vary depending on the specific substrate and reaction scale.

Optimization would also be critical for the introduction of the acetyl group. For instance, in a metalation-acylation sequence, the choice of base, solvent, temperature, and acylating agent would all need to be carefully selected to maximize the yield of the desired 3-acetylated product and minimize the formation of isomers.

Implementation of Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound and its precursors.

Key areas for implementing green chemistry principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent and multicomponent reactions often have higher atom economy than linear, stepwise syntheses.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, a solvent-free chlorination protocol has been reported for hydroxypyridines, which significantly reduces waste. mdpi.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalytic processes reduce waste and can often be run under milder conditions. The use of palladium catalysts in cross-coupling reactions is an example, although the toxicity of the metal itself is a concern that needs to be managed.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

For the synthesis of 2-chloro-5-nitropyridine, a method has been described that avoids a nitration step, instead using 2-halogenated acrylate (B77674) and nitromethane (B149229), which is presented as a safer and greener alternative with a high atom economy.

By carefully considering these principles, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.

Synthesis of Structurally Related Chloronitropyridinylethanone Analogs

The core structure of this compound serves as a versatile scaffold for the synthesis of various structurally related analogs. These modifications are primarily achieved by altering the substituents on the pyridine ring or by transforming the existing functional groups. Research into these analogs is often driven by the search for new compounds with specific chemical properties or biological activities, leveraging the reactivity of the chloronitropyridine core.

A common strategy for creating analogs involves the nucleophilic substitution of the chlorine atom at the C2 position. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom facilitates the displacement of the C2-chloro substituent by a variety of nucleophiles. For instance, reactions with aryloxide ions can yield nitropyridyl aryl ethers. nih.gov Similarly, other nucleophiles can be employed to introduce diverse functional groups at this position, leading to a broad range of analogs.

Another significant class of analogs is derived from modifications to the nitro group. The nitro group can be reduced to an amino group, which then serves as a handle for further functionalization, such as diazotization or acylation, to introduce new substituents at the C5 position.

Furthermore, analogs can be synthesized by starting with substituted pyridine precursors. For example, the synthesis of 2-Chloro-4-methyl-5-nitropyridine, an analog with an additional methyl group on the pyridine ring, begins with 2-amino-4-methylpyridine. guidechem.com This starting material undergoes a sequence of nitration, hydrolysis to a 2-hydroxy intermediate, and subsequent chlorination with agents like phosphorus pentachloride and phosphorus oxychloride to yield the final product. guidechem.com This multi-step approach highlights how introducing substituents onto the initial pyridine ring allows for the creation of more complex analogs.

The table below details the synthesis of selected chloronitropyridine analogs, showcasing the different precursors and reaction strategies employed.

Table 1: Synthesis of Selected Chloronitropyridinylethanone Analogs and Related Precursors

| Analog/Precursor Name | Precursor(s) | Key Reagents/Conditions | Yield (%) |

| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃), 100-105°C | 95.3% chemicalbook.com |

| 2-Amino-5-nitro-4-methylpyridine | 2-Amino-4-methylpyridine | Concentrated sulfuric acid, Fuming nitric acid, ~60°C | Not specified guidechem.com |

| 2-Hydroxy-5-nitro-4-methylpyridine | 2-Amino-5-nitro-4-methylpyridine | Dilute sulfuric acid, Sodium nitrite, 0-5°C | Not specified guidechem.com |

| 2-Chloro-4-methyl-5-nitropyridine | 2-Hydroxy-5-nitro-4-methylpyridine | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃), 110°C | Not specified guidechem.com |

| Nitropyridyl aryl ethers | 2-Chloro-5-nitropyridine, Aryloxide ion | Base (caution: strong base can cause ring opening) | Not specified nih.gov |

Chemical Reactivity and Transformation Pathways of 1 2 Chloro 5 Nitropyridin 3 Yl Ethanone

Nucleophilic Aromatic Substitution Reactions at the Chloro Position

The chlorine atom at the C2 position of the pyridine (B92270) ring is activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen, the adjacent acetyl group at C3, and the nitro group at C5. This activation facilitates its displacement by a variety of nucleophiles.

The substitution of the C2-chloro atom with nitrogen-based nucleophiles is a well-documented transformation for 1-(2-chloro-5-nitropyridin-3-yl)ethanone and its derivatives. This reaction is fundamental in the synthesis of various biologically active compounds. The reaction typically proceeds by treating the chloro-pyridine with a primary or secondary amine, or a substituted piperazine (B1678402), often in the presence of a base and a suitable solvent. The base, such as triethylamine (B128534) or potassium carbonate, serves to neutralize the hydrogen chloride generated during the reaction.

Detailed research findings from various sources illustrate the scope of this reaction. For instance, the reaction of this compound with different amines can be carried out in solvents like ethanol (B145695) or acetonitrile, leading to the corresponding 2-amino-5-nitropyridin-3-yl ethanone (B97240) derivatives in good yields.

Table 1: Examples of Nucleophilic Aromatic Substitution with Nitrogen Nucleophiles

| Nucleophile | Reagents & Conditions | Product | Source |

| Substituted Amine | K2CO3, CH3CN | 1-(2-(Alkylamino)-5-nitropyridin-3-yl)ethanone | Google Patents |

| Substituted Piperazine | Triethylamine, Ethanol | 1-(5-Nitro-2-(piperazin-1-yl)pyridin-3-yl)ethanone derivative | Google Patents |

| Amine | Base, Solvent | 1-(2-(Amino)-5-nitropyridin-3-yl)ethanone derivative | Google Patents |

Displacement of the C2-chloro group by oxygen nucleophiles provides a direct route to 2-alkoxy or 2-aryloxy substituted pyridines. These reactions are typically performed under basic conditions, where an alkoxide or phenoxide, generated in situ or used as a salt (e.g., sodium methoxide), acts as the nucleophile.

While the reaction with complex alcohols has been documented, specific examples with simple alcohols or phenols for this compound are not extensively detailed in the reviewed literature. However, a reaction with a diol has been reported, where this compound reacts with propane-1,3-diol in the presence of sodium hydride to yield a product resulting from the substitution of the chlorine atom. This suggests that similar reactions with other alcohols and phenols are feasible under appropriate conditions. The reactivity of other chloro-pyridines with alkoxides is known, for example, 2-chloro-5-nitrothiazole (B1590136) reacts with sodium methoxide (B1231860) to yield 2-methoxy-5-nitrothiazole. longdom.org

Table 2: Example of Nucleophilic Aromatic Substitution with an Oxygen Nucleophile

| Nucleophile | Reagents & Conditions | Product | Source |

| Propane-1,3-diol | NaH, THF | 1-(2-(3-hydroxypropoxy)-5-nitropyridin-3-yl)ethanone | Google Patents |

The reaction of this compound with sulfur nucleophiles, such as thiols or thiophenols, would be expected to produce the corresponding 2-thioether derivatives. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion. Despite the general reactivity of activated aryl halides with sulfur nucleophiles, specific examples detailing the reaction of this compound with reagents like sodium thiomethoxide or potassium ethyl xanthate were not prominently found in the surveyed scientific literature. However, the general principle of nucleophilic aromatic substitution suggests that such transformations are chemically plausible. For example, sodium thiomethoxide is known to be a potent nucleophile for cleaving thioester groups to yield free thiols. rsc.org

Reduction Reactions of the Nitro Group

The nitro group of this compound and its derivatives is a key functional handle for further molecular elaboration, primarily through its reduction to an amino group. This transformation is crucial for building more complex heterocyclic systems. The choice of reducing agent and conditions is critical to achieve selectivity, especially when other reducible functional groups, like the acetyl group or the chloro substituent, are present.

Catalytic hydrogenation is a powerful and clean method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose, utilizing molecular hydrogen (H₂) as the reductant. commonorganicchemistry.com This method is often highly efficient for the reduction of aromatic nitro groups to the corresponding anilines. However, a potential side reaction with chloro-pyridines is hydrodehalogenation, where the chlorine atom is also removed. Raney Nickel is another effective catalyst that can sometimes be used to avoid dehalogenation of aromatic chlorides. commonorganicchemistry.com

In the context of derivatives of this compound, catalytic hydrogenation has been successfully employed after the C2-chloro atom has been substituted. For example, the resulting 2-amino-5-nitropyridine (B18323) derivatives can be reduced to the corresponding 5-amino compounds using H₂ gas with a Pd/C catalyst in a solvent like ethanol or THF.

Table 3: Example of Catalytic Hydrogenation for Nitro Group Reduction

| Substrate | Reagents & Conditions | Product | Source |

| 1-(2-(Alkylamino)-5-nitropyridin-3-yl)ethanone | H₂, Pd/C, Ethanol/THF | 1-(5-Amino-2-(alkylamino)pyridin-3-yl)ethanone | Google Patents |

To avoid potential side reactions associated with catalytic hydrogenation, several chemical reducing agents are employed for the selective reduction of the nitro group. These methods are often milder and tolerate a wider range of functional groups.

Tin(II) Chloride (SnCl₂): Stannous chloride is a classic reagent for the reduction of aromatic nitro compounds to amines in the presence of other reducible groups. commonorganicchemistry.com The reaction is typically carried out in an acidic medium like hydrochloric acid, or in a solvent such as ethanol.

Iron (Fe) in Acetic Acid: The use of iron powder in acetic acid is a mild and effective method for the selective reduction of nitro groups. commonorganicchemistry.comcommonorganicchemistry.com This system is known for its high chemoselectivity, leaving other functionalities such as halogens and carbonyl groups intact. The reaction of aromatic nitro compounds with iron in the presence of an acid like trifluoroacetic acid has been shown to proceed efficiently at elevated temperatures (e.g., 70-75 °C). google.comgoogle.com

Zinc (Zn) in Acetic Acid: Similar to iron, zinc dust in acetic acid provides a mild and cost-effective method for reducing nitro groups while preserving other sensitive functionalities. commonorganicchemistry.comorganic-chemistry.org It is a classical method known for its reliability in synthesizing anilines from nitroaromatics. nih.gov

Sodium Dithionite (B78146) (Na₂S₂O₄): Sodium dithionite is another mild and inexpensive reducing agent capable of selectively reducing aromatic nitro groups to amines, often in an aqueous or mixed aqueous-organic solvent system. This reagent is particularly useful when acidic or strongly basic conditions must be avoided. Its application has been documented for the reduction of the nitro group in a derivative of this compound.

Table 4: Examples of Chemo-selective Chemical Reduction Methods

| Reagent | Substrate Type | General Conditions | Source |

| Sodium Dithionite (Na₂S₂O₄) | 1-(2-(alkoxy)-5-nitropyridin-3-yl) derivative | Aqueous/Organic solvent | Google Patents |

| Iron (Fe) Powder | Aromatic Nitro Compound | Acetic Acid (AcOH), often with a co-solvent like Ethanol (EtOH), heat. commonorganicchemistry.com | commonorganicchemistry.comcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Aromatic Nitro Compound | Ethanol (EtOH) or Ethyl Acetate (B1210297) (EtOAc) | commonorganicchemistry.com |

| Zinc (Zn) Powder | Aromatic Nitro Compound | Acetic Acid (AcOH) | commonorganicchemistry.comorganic-chemistry.org |

Formation of Corresponding Amino Pyridine Derivatives

The nitro group on the pyridine ring is susceptible to reduction, a common transformation pathway for creating amino pyridine derivatives. This reduction can be achieved using various reagents and conditions. For instance, the conversion of a related compound, 2-amino-5-bromo-3-nitropyridine, to 2,3-diamino-5-bromopyridine (B182523) has been successfully carried out using reduced iron in a mixture of ethanol and water. orgsyn.org Another established method involves catalytic hydrogenation. The reduction of (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine to an amino pyridine derivative has been accomplished using Raney nickel as a catalyst and hydrogen gas. google.com These methods highlight the feasibility of reducing the nitro group in this compound to yield 1-(5-amino-2-chloropyridin-3-yl)ethanone, a valuable building block for further synthetic elaborations.

The general transformation can be represented as follows:

Table 1: Reduction of Nitro Group to Amino Group

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | e.g., Fe/EtOH/H₂O or H₂/Raney Ni | 1-(5-Amino-2-chloropyridin-3-yl)ethanone |

Transformations Involving the Ethanone Carbonyl Group

The ethanone carbonyl group at the 3-position of the pyridine ring is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The carbonyl group of this compound can readily undergo condensation reactions with nucleophiles such as hydrazines and aldehydes. Reaction with hydrazine (B178648) or its derivatives would lead to the formation of the corresponding hydrazone. For example, the reaction of 2,5-dichloro-3-nitropyridine (B1336234) with hydrazine hydrate (B1144303) results in the formation of (5-chloro-3-nitro-pyridin-2-yl)-hydrazine. chemicalbook.com Similarly, condensation with aldehydes, often in the presence of a base or acid catalyst, can lead to the formation of α,β-unsaturated ketones (chalcones), which are valuable intermediates in the synthesis of various heterocyclic systems.

A novel one-pot synthesis of 2-chloro-5-nitropyridine (B43025) has been developed using 2-halogenated acrylate (B77674), which condenses with nitromethane (B149229) and triethyl orthoformate, followed by cyclization. google.com While not a direct reaction of the ethanone, this demonstrates the utility of condensation in building the core pyridine structure.

The carbonyl group can be derivatized to form oximes, hydrazones, or enamines. The reaction with hydroxylamine (B1172632) will produce the corresponding oxime. As previously mentioned, reaction with hydrazine or substituted hydrazines will yield hydrazones. Enamines can be synthesized through the reaction with secondary amines. These derivatizations are not only useful for characterization but also serve as intermediates for further transformations.

The α-carbon of the ethanone group is acidic due to the electron-withdrawing nature of the carbonyl group and the pyridine ring. libretexts.org This allows for α-substitution reactions, where the α-hydrogen is replaced by an electrophile. libretexts.orglibretexts.org These reactions typically proceed through the formation of an enol or enolate intermediate. libretexts.orglibretexts.orgchemistrynotes.com Halogenation at the α-position can be achieved using reagents like N-bromosuccinimide or elemental halogens. libretexts.org Alkylation of the α-carbon is also possible by first forming the enolate with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. libretexts.orguci.edu These reactions provide a means to introduce further complexity to the molecule at the side chain. libretexts.org

Table 2: Potential Alpha-Substitution Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Halogenation | e.g., NBS, Br₂ | 1-(2-Chloro-5-nitropyridin-3-yl)-2-haloethanone |

| Alkylation | 1. LDA; 2. R-X | 1-(2-Chloro-5-nitropyridin-3-yl)-2-alkylethanone |

Ring Transformations and Rearrangements Initiated by Pyridine Reactivity

The highly substituted and electron-deficient nature of the pyridine ring in this compound makes it susceptible to ring-opening and rearrangement reactions, particularly in the presence of strong nucleophiles. researchgate.net For instance, treatment of a related compound, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, with hydrazine hydrate leads to the opening of the pyrone ring followed by ring closure to form a pyrazolone (B3327878) derivative. researchgate.net Similarly, 2-chloro-5-nitropyridine itself can undergo ring-opening when treated with a hydroxide (B78521) base. researchgate.net

Three-component ring transformations involving dinitropyridones, a ketone, and a nitrogen source have been shown to yield nitropyridines and nitroanilines. nih.gov While not a direct rearrangement of the starting material, these reactions highlight the potential for the pyridine ring to act as a synthon in the construction of other cyclic systems. The presence of the chloro and nitro groups as good leaving groups or activators facilitates such transformations.

Mechanistic Investigations of Reactions Involving 1 2 Chloro 5 Nitropyridin 3 Yl Ethanone

Elucidation of Reaction Mechanisms for Functional Group Interconversions

Functional group interconversions are fundamental in synthetic organic chemistry, allowing for the transformation of one functional group into another. numberanalytics.com For 1-(2-chloro-5-nitropyridin-3-yl)ethanone, the primary sites for such transformations are the chloro, nitro, and acetyl groups.

The 2-chloro substituent on the pyridine (B92270) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of both the pyridine ring nitrogen and the nitro group at the 5-position, which stabilize the intermediate Meisenheimer complex. The reaction mechanism typically proceeds in a stepwise manner, involving the initial attack of a nucleophile at the carbon bearing the chlorine atom, followed by the departure of the chloride ion to yield the substituted product. For instance, the reaction with aryloxide ions has been reported for the related 2-chloro-5-nitropyridine (B43025). nih.gov It is important to note that under certain basic conditions, particularly with hydroxide (B78521), ring-opening reactions can occur. researchgate.net

The nitro group at the 5-position can be reduced to an amino group, a common and crucial transformation in the synthesis of various bioactive molecules. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd/C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting aminopyridine derivative opens up a wide array of subsequent functionalization possibilities, including diazotization followed by substitution or the formation of amides and other nitrogen-containing heterocycles.

The acetyl group at the 3-position offers several avenues for functional group interconversion. It can undergo reduction to the corresponding alcohol (1-(2-chloro-5-nitropyridin-3-yl)ethanol) using reducing agents like sodium borohydride. This transformation introduces a new chiral center, and the stereoselectivity of this reduction would be of significant interest. Further oxidation of this secondary alcohol back to the ketone is also a possibility. The acetyl group can also be a site for reactions at the α-carbon, such as halogenation or condensation reactions, depending on the reaction conditions.

A general overview of common functional group interconversions is presented in the table below.

| Functional Group | Reagents and Conditions | Product Functional Group |

| Chloro | Nucleophiles (e.g., ROH, RNH2, RSH) | Ether, Amine, Thioether |

| Nitro | Reducing agents (e.g., H2/Pd, Sn/HCl) | Amine |

| Acetyl (Ketone) | Reducing agents (e.g., NaBH4, LiAlH4) | Secondary Alcohol |

| Acetyl (Ketone) | Oxidizing agents (e.g., Baeyer-Villiger) | Ester |

Detailed Studies of Regioselectivity and Stereoselectivity (if applicable)

Regioselectivity: In reactions involving nucleophilic attack on the pyridine ring of this compound, the primary site of attack is the C2 position, leading to the displacement of the chloro group. This high regioselectivity is dictated by the strong activation provided by the ring nitrogen and the para-nitro group, which effectively stabilize the negative charge in the Meisenheimer intermediate. Attack at other positions is electronically disfavored.

Stereoselectivity: Stereoselectivity becomes a key consideration in reactions involving the acetyl group. For example, the reduction of the ketone to a secondary alcohol can potentially lead to two enantiomers. The stereochemical outcome of such a reaction would be influenced by the nature of the reducing agent and the steric hindrance posed by the adjacent chloro group and the pyridine ring. While specific studies on this compound are not prevalent, general principles of ketone reduction suggest that the approach of the hydride reagent could be directed by the steric bulk of the substituents, potentially leading to a preferred stereoisomer. A reaction that favors the formation of one stereoisomer over another is termed stereoselective. masterorganicchemistry.com

Role of Substituent Effects on Reaction Pathways and Selectivity

The three substituents on the pyridine ring of this compound each play a distinct role in influencing its reactivity and the selectivity of its reactions.

Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group at the 5-position has a profound effect. It deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution at the 2- and 6-positions. Its presence is crucial for the facile displacement of the 2-chloro group.

Acetyl Group (-COCH3): The acetyl group is also an electron-withdrawing group, further contributing to the deactivation of the ring towards electrophiles and activation towards nucleophiles. Its steric bulk can influence the approach of reagents to the adjacent C2 and C4 positions. In reactions involving the acetyl group itself, the electronic environment of the pyridine ring will affect the reactivity of the carbonyl carbon.

The combined electron-withdrawing effects of the nitro and acetyl groups, along with the ring nitrogen, make the pyridine nucleus highly electron-deficient, which is a key determinant of its chemical behavior.

Kinetic and Thermodynamic Analysis of Key Reactions

For the nucleophilic aromatic substitution of the 2-chloro group, the reaction is expected to follow second-order kinetics, being first order in both the substrate and the nucleophile. The rate of reaction would be highly dependent on the nucleophilicity of the attacking species and the solvent used. The formation of the Meisenheimer complex is typically the rate-determining step.

Thermodynamically, the substitution of the chloro group with many common nucleophiles (e.g., alkoxides, amines) is an exothermic and exergonic process, driven by the formation of a more stable product. The activation energy for the reaction is lowered by the presence of the electron-withdrawing nitro group, which stabilizes the transition state leading to the Meisenheimer intermediate.

Computational and Theoretical Chemistry Studies of 1 2 Chloro 5 Nitropyridin 3 Yl Ethanone

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of a molecule, which in turn governs its physical and chemical properties. These calculations aim to find the lowest energy arrangement of atoms, known as the optimized molecular geometry.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures. niscpr.res.inresearchgate.net It is favored for its balance of accuracy and computational cost. niscpr.res.in A typical DFT study on a molecule like 1-(2-Chloro-5-nitropyridin-3-yl)ethanone would involve selecting a functional, such as B3LYP or B3PW91, and a basis set to calculate the optimized bond lengths, bond angles, and dihedral angles. niscpr.res.inresearchgate.net For the related compound 2-chloro-5-nitropyridine (B43025), DFT calculations have been performed using the B3LYP/6-311++G(d,p) level of theory to determine its structural parameters. researchgate.netresearchgate.net However, no such specific data exists for the title compound.

Ab Initio Methods and Basis Set Selection

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations based on first principles, without the use of empirical parameters. researchgate.net The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for the accuracy of both DFT and ab initio calculations. Common basis sets include Pople-style sets like 6-31+G(d,p) and 6-311++G(d,p), and correlation-consistent sets like cc-pVDZ. niscpr.res.inresearchgate.net While studies on similar molecules have employed these methods, specific research detailing the ab initio calculations and basis set selection for the geometry optimization of this compound is not available.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides insights into its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. nih.gov For the related molecule 2-chloro-5-nitropyridine, the HOMO and LUMO energies have been calculated to show that charge transfer occurs within the molecule. researchgate.net The 3D plots of these orbitals help visualize the regions involved in electron donation (HOMO) and acceptance (LUMO). researchgate.net Unfortunately, there are no published HOMO-LUMO analysis or energy gap calculations specifically for this compound.

Charge Distribution and Molecular Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govnanobioletters.com The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For 2-chloro-5-nitropyridine, MEP analysis has been conducted to identify these reactive sites. researchgate.net Such a map for this compound would be highly informative for understanding its interaction with other molecules, but this information is currently unavailable in the literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. mdpi.comnih.gov This analysis can reveal the nature of intramolecular interactions and their influence on the molecule's stability. While NBO analysis is a powerful tool in computational chemistry, no studies have been published that apply it to this compound.

Spectroscopic Property Predictions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of molecules. These predictions, when compared with experimental data, can confirm structural assignments and provide a deeper understanding of the molecule's electronic and vibrational properties.

While specific experimental and theoretical vibrational spectra for this compound are not widely published, studies on structurally related compounds such as 2-chloro-5-nitropyridine and other nitro derivatives of phenols and pyridines provide a strong basis for predicting its key vibrational modes. researchgate.netnih.gov Theoretical calculations, typically using the B3LYP method with basis sets like 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies. qu.edu.qa These calculated frequencies are often scaled to better match experimental results. chemicalbook.com

For this compound, the following vibrational assignments can be anticipated based on the analysis of its functional groups and data from analogous molecules:

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

C=O Stretching: The acetyl group's carbonyl (C=O) stretching vibration is a strong, characteristic band expected in the region of 1700-1750 cm⁻¹. Studies on similar ketones, like 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone (B97240), show this peak appearing around 1745 cm⁻¹. nih.gov

NO₂ Vibrations: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically in the 1500-1570 cm⁻¹ range and a symmetric stretch between 1300-1370 cm⁻¹.

C-N Stretching: The C-N stretching vibration within the pyridine (B92270) ring is expected around 1370 cm⁻¹. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration is generally found in the lower frequency region of the spectrum.

Pyridine Ring Vibrations: The pyridine ring itself will have a series of characteristic stretching and bending vibrations.

A comparison of theoretical and experimental vibrational frequencies for a related compound, 2-amino-5-chloropyridine, highlights the accuracy of DFT methods in predicting these spectral features. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Acetyl C=O | Stretching | 1700 - 1750 |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1570 |

| Nitro NO₂ | Symmetric Stretching | 1300 - 1370 |

| Pyridine C-N | Stretching | ~1370 |

The chemical shifts are influenced by the electron-withdrawing effects of the chloro, nitro, and acetyl groups, which deshield the nuclei in their proximity, leading to downfield shifts (higher ppm values). ucl.ac.uk

¹H NMR Predictions:

The protons on the pyridine ring are expected to appear in the aromatic region, likely between 7.5 and 9.5 ppm. The exact shifts will depend on their position relative to the electron-withdrawing substituents.

The methyl protons of the ethanone group will appear as a singlet in the upfield region, typically around 2.0-3.0 ppm.

¹³C NMR Predictions:

The carbonyl carbon of the acetyl group is expected to have the most downfield shift, likely in the range of 190-210 ppm. ucl.ac.uk

The carbons of the pyridine ring will resonate in the aromatic region (100-150 ppm), with their specific shifts influenced by the attached substituents. researchgate.net

The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Pyridine Ring) | 7.5 - 9.5 | Influenced by substituent positions |

| ¹H (Acetyl CH₃) | 2.0 - 3.0 | Singlet |

| ¹³C (Carbonyl C=O) | 190 - 210 | Most downfield signal |

| ¹³C (Pyridine Ring) | 100 - 150 | Shifts depend on substitution pattern |

| ¹³C (Acetyl CH₃) | 20 - 30 | Upfield signal |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. mdpi.com It provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* and n → π* transitions. rsc.org

For this compound, the UV-Vis spectrum is expected to be influenced by the chromophoric nitro and acetyl groups, as well as the pyridine ring. TD-DFT calculations on similar nitro-substituted pyridino compounds have shown that the nitro group can introduce new absorption bands in the visible region. qu.edu.qa The electronic transitions are often characterized as intramolecular charge transfer (ICT) from the electron-donating parts of the molecule to the electron-withdrawing nitro group.

Based on studies of related compounds, the main electronic transitions for this compound are likely to be π → π* transitions. The solvent can also play a significant role in the position of the absorption bands, a phenomenon known as solvatochromism. qu.edu.qa

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Absorption Region |

| π → π | Pyridine ring, Nitro group, Acetyl group | UV-Visible |

| n → π | Carbonyl group, Nitro group | UV-Visible |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is extensively used to model reaction mechanisms, identify transition states, and calculate activation energies. rsc.orgsmu.edu While specific reaction pathway modeling for this compound is not documented, general reaction mechanisms involving nitropyridines have been studied. nih.gov

For instance, nucleophilic aromatic substitution (SNAr) is a common reaction for chloro-substituted nitropyridines. nih.gov Computational studies can model the attack of a nucleophile on the pyridine ring, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the chloride leaving group. DFT calculations can be used to determine the geometries of the reactants, intermediates, transition states, and products, as well as the corresponding energy profile of the reaction. researchgate.net

Furthermore, the reactivity of the acetyl group, such as in aldol-type reactions or reductions, can also be modeled computationally to understand the stereoselectivity and energetics of these transformations.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. mdpi.com For nitroaromatic compounds, QSRR studies have been conducted to predict various properties, including toxicity and thermal stability. researchgate.netresearchgate.net

A QSRR study for a series of compounds including this compound would involve calculating a set of molecular descriptors. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Examples include molecular weight, logP, dipole moment, and energies of the frontier molecular orbitals (HOMO and LUMO).

By correlating these descriptors with experimentally determined reactivity data (e.g., reaction rates or equilibrium constants) for a training set of molecules, a predictive model can be developed. nih.gov Such a model could then be used to estimate the reactivity of new, untested compounds like this compound.

Advanced Spectroscopic Characterization Techniques for Research on 1 2 Chloro 5 Nitropyridin 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides precise information about the molecular framework.

¹H NMR for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The spectrum of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone would show distinct signals corresponding to the protons on the pyridine (B92270) ring and the methyl group.

The electron-withdrawing nature of the chloro and nitro groups, combined with the aromaticity of the pyridine ring, significantly deshields the ring protons, causing them to appear at high chemical shifts (downfield). In contrast, the methyl (CH₃) protons of the acetyl group are in a non-aromatic environment and thus appear further upfield.

The two protons on the pyridine ring (at positions 4 and 6) are not equivalent and would appear as doublets due to coupling with each other. The methyl protons, having no adjacent protons, would appear as a singlet. Data from similar structures, such as 2-Chloro-5-nitropyridine (B43025), show aromatic protons in the δ 8.5-9.5 ppm region. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-6 | ~9.2 | Doublet (d) | ~2.5 |

| Pyridine H-4 | ~8.9 | Doublet (d) | ~2.5 |

Note: Values are predicted based on the analysis of structurally related compounds and general NMR principles.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon (C=O) of the acetyl group is typically the most deshielded and appears furthest downfield. The carbons of the pyridine ring are also downfield, with their exact shifts influenced by the attached substituents (chloro, nitro, and acetyl groups). The carbon attached to the chlorine (C-2) and the carbon attached to the nitro group (C-5) would have their chemical shifts significantly affected. The methyl carbon of the acetyl group appears in the upfield region of the spectrum. Analysis of related compounds helps in predicting these chemical shifts. rsc.orgnp-mrd.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~196 |

| Pyridine C-6 | ~154 |

| Pyridine C-2 | ~151 |

| Pyridine C-4 | ~145 |

| Pyridine C-5 | ~140 |

| Pyridine C-3 | ~135 |

Note: Values are predicted based on the analysis of structurally related compounds and general NMR principles.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made in 1D spectra by showing correlations between nuclei. grafiati.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-6 protons, confirming their spatial proximity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.educolumbia.edu An HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the acetyl methyl carbon signal. This definitively links the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds (and sometimes four). columbia.educolumbia.eduresearchgate.net This is invaluable for connecting molecular fragments and identifying quaternary (non-protonated) carbons. Key HMBC correlations would include:

The methyl protons showing a correlation to the carbonyl carbon and to the C-3 of the pyridine ring.

The H-4 proton showing correlations to C-2, C-5, and C-6.

The H-6 proton showing correlations to C-2, C-4, and C-5.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrations of specific bonds and functional groups. thermofisher.com The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent peaks would be from the carbonyl and nitro groups. The strong C=O stretch of the ketone is expected around 1700 cm⁻¹. The nitro group (NO₂) characteristically shows two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. Other expected vibrations include C-N, C-Cl, and aromatic ring stretches. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980-2880 | Medium-Weak |

| Ketone C=O Stretch | ~1710 | Strong |

| Aromatic C=C/C=N Stretches | 1600-1450 | Medium |

| NO₂ Asymmetric Stretch | 1560-1520 | Strong |

| NO₂ Symmetric Stretch | 1350-1330 | Strong |

Note: Frequencies are approximate and based on characteristic values for these functional groups.

Raman Spectroscopy for Molecular Vibrations and Solid-State Studies

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. nih.gov While FT-IR relies on changes in dipole moment, Raman scattering depends on changes in polarizability. nih.gov This often makes Raman spectroscopy more sensitive to symmetric vibrations and non-polar bonds.

For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the pyridine ring and the NO₂ group. nih.govresearchgate.net The C-Cl stretch would also be Raman active. In solid-state studies, Raman spectroscopy can be used to investigate crystal packing and identify different polymorphic forms by detecting subtle changes in vibrational modes caused by intermolecular interactions. researchgate.netacademie-sciences.fr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted nitropyridine ring system, along with the acetyl group. The electronic structure of this system is heavily influenced by the interplay of the electron-withdrawing nitro group (-NO₂), the chloro group (-Cl), and the acetyl group (-COCH₃) attached to the pyridine ring. These substituents modulate the energy of the molecular orbitals involved in electronic transitions.

The expected UV-Vis spectrum would display absorptions corresponding to two main types of transitions:

π → π* transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine ring. The extended conjugation provided by the nitro and acetyl groups typically shifts these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring, the oxygen atoms of the nitro group, or the carbonyl oxygen) to a π* antibonding orbital. These transitions are generally weaker in intensity than π → π* transitions.

Studies on related nitropyridine derivatives, such as 4-nitropyridine (B72724) N-oxide, show solvatochromic effects with absorption maxima in the 330–355 nm range, highlighting the sensitivity of these chromophores to their environment. researchgate.net The specific absorption maxima (λmax) for this compound would provide critical data on its electronic structure.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax Range (nm) | Type of Electronic Transition | Associated Chromophore |

| 250-290 nm | π → π | Substituted Pyridine Ring |

| 320-360 nm | n → π | Nitro Group (-NO₂) & Carbonyl Group (C=O) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula, thus confirming the identity of this compound. The molecular formula of the compound is C₇H₅ClN₂O₃. chemcd.com

Beyond exact mass determination, the fragmentation patterns observed in the mass spectrum offer a roadmap to the molecule's structure. Using an ionization technique like electron impact (EI), the molecular ion (M⁺˙) is formed and then undergoes fragmentation into smaller, characteristic ions. The analysis of these fragments helps to piece together the molecular structure.

For this compound, key predicted fragmentation pathways include:

Loss of a methyl radical (·CH₃): Cleavage of the acetyl group can lead to a prominent peak at [M-15]⁺.

Loss of an acetyl radical (·COCH₃): Alpha-cleavage next to the carbonyl group is common for ketones, resulting in a fragment corresponding to the 2-chloro-5-nitropyridinyl cation. libretexts.orglibretexts.org

Loss of carbon monoxide (CO): Subsequent fragmentation of the [M-15]⁺ ion can involve the loss of a neutral CO molecule.

Cleavage of the nitro group: Loss of ·NO₂ (mass 46) or ·NO (mass 30) are characteristic fragmentations for nitroaromatic compounds.

Isotopic Pattern of Chlorine: The presence of chlorine would be confirmed by the characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with peaks for ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. nih.gov

Table 2: Predicted HRMS Fragmentation Data for this compound (C₇H₅ClN₂O₃)

| Calculated Exact Mass (m/z) | Proposed Fragment Ion | Neutral Loss |

| 200.0040 | [C₇H₅³⁵ClN₂O₃]⁺˙ (Molecular Ion) | - |

| 185.0014 | [C₆H₂³⁵ClN₂O₃]⁺ | ·CH₃ |

| 157.9805 | [C₅H₂³⁵ClN₂O]⁺˙ | COCH₃ |

| 154.0015 | [C₇H₅³⁵ClN₂O₂]⁺˙ | ·O |

| 127.9903 | [C₅H₂³⁵ClN]⁺˙ | COCH₃, NO |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs within a crystal lattice.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related structures, such as 2-chloro-5-nitropyridine, provides insight into the expected structural features. researchgate.net The crystal structure of 2-chloro-5-nitropyridine shows that the molecule is nearly planar. researchgate.net Similarly, a study of 2-chloro-1-(3-hydroxyphenyl)ethanone also revealed a planar molecular structure. researchgate.net

An X-ray crystallographic analysis of this compound would be expected to reveal:

The planarity of the pyridine ring.

The orientation of the acetyl and nitro groups relative to the ring. Torsion angles would define whether these groups are coplanar with the ring, which has implications for electronic conjugation.

Precise C-C, C-N, C-O, and C-Cl bond lengths, which can indicate degrees of double-bond character and electronic delocalization.

Intermolecular interactions governing the crystal packing, such as C-H···O or C-H···N hydrogen bonds and potential short Cl···O contacts, which have been observed in the crystal structure of 2-chloro-5-nitropyridine. researchgate.net

Table 3: Predicted Crystallographic Data Parameters for this compound

| Parameter | Predicted Value/Observation | Significance |

| Molecular Geometry | Largely planar | Indicates extensive π-system conjugation. |

| C(ring)-C(acetyl) Bond Length | ~1.49 - 1.51 Å | Standard single bond character. |

| C(ring)-N(nitro) Bond Length | ~1.47 - 1.49 Å | Reflects the electron-withdrawing nature of the nitro group. |

| C(ring)-Cl Bond Length | ~1.73 - 1.75 Å | Typical for an aryl chloride. |

| Intermolecular Forces | C-H···O/N hydrogen bonds, π-π stacking, dipole-dipole interactions | Dictates the stability and physical properties of the crystal. |

Hyphenated Techniques for Comprehensive Spectroscopic Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering a more comprehensive analysis of complex mixtures. For the characterization of this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and polarity on a GC column. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum for identification. GC-MS would be effective for assessing the purity of a this compound sample, separating it from any starting materials, byproducts, or solvents. The retention time from the GC provides one layer of identification, while the mass spectrum provides definitive structural confirmation. Studies on other chlorinated aromatic compounds have demonstrated the high specificity and sensitivity of GC-MS for their analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that may be less volatile or thermally labile, LC-MS is the preferred method. Separation occurs in a liquid phase, and the eluent is interfaced with the mass spectrometer, often using gentler ionization methods like electrospray ionization (ESI). This technique would also provide purity information and structural confirmation. Furthermore, Liquid Chromatography-Diode Array Detection (LC-DAD) or LC-UV would allow for the simultaneous acquisition of UV-Vis spectra for each separated component, directly linking chromatographic peaks to their electronic absorption properties.

The use of these hyphenated methods ensures a high degree of confidence in the identity and purity of the synthesized this compound, which is critical for its use in further research or as a building block in organic synthesis.

The Elusive Scaffold: Unraveling the Synthetic Potential of this compound

Despite extensive investigation into the versatile field of heterocyclic chemistry, detailed scientific literature on the specific synthetic applications of the compound this compound remains notably scarce. This particular chemical scaffold, possessing a unique arrangement of chloro, nitro, and acetyl functional groups on a pyridine ring, appears to be a largely unexplored entity in published research, presenting a significant challenge in compiling a comprehensive overview of its synthetic utility.

Extensive database searches, including those for its potential CAS number, have revealed information on its isomers, such as 1-(6-Chloro-5-nitropyridin-3-yl)ethanone (CAS 127356-40-5) and 1-(3-Chloro-5-nitropyridin-2-yl)ethanone (CAS 1071691-14-9). However, the specific substitution pattern of the requested compound does not correspond to a widely indexed and studied molecule.

This lack of specific data precludes the creation of a detailed article following the requested structure. The general reactivity of the 2-chloro-5-nitropyridine core, as documented for other derivatives, suggests that the chloro and nitro groups would be the primary sites for chemical modification. The chlorine atom is susceptible to nucleophilic substitution, and the nitro group can be reduced to an amino group, which can then participate in a wide range of further chemical transformations. The acetyl group also offers a handle for various condensation and functionalization reactions.

A comprehensive review by Nagornova et al. (2020) on the synthesis of bioactive molecules from nitropyridines showcases a variety of synthetic strategies that, in principle, could be applied to this compound. nih.gov These include nucleophilic substitution of the chlorine, reduction of the nitro group followed by diazotization or acylation, and various coupling reactions. However, without concrete examples from the scientific literature using this specific starting material, any discussion of its synthetic utility would be purely speculative.

The absence of published data could imply several possibilities: the compound may be a novel entity that has not yet been extensively studied, its synthesis could be particularly challenging, or it may be an intermediate in proprietary industrial processes that are not publicly disclosed.

Until research featuring this compound is published, a detailed and scientifically accurate article on its specific synthetic applications as outlined cannot be responsibly generated.

Synthetic Utility and Applications of 1 2 Chloro 5 Nitropyridin 3 Yl Ethanone As a Chemical Scaffold

Role in Catalysis Research (e.g., as a Ligand Component or Organocatalyst Precursor)

While direct catalytic applications of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone are not extensively documented in dedicated studies, its structural features strongly suggest its potential as a precursor for various catalytic species, including ligand components for metal-based catalysis and precursors for organocatalysts.

The pyridine (B92270) nitrogen atom, with its lone pair of electrons, is a well-established coordinating site for transition metals. By strategically modifying the substituents on the pyridine ring of this compound, a diverse array of ligands can be synthesized. For instance, the reactive 2-chloro position can undergo nucleophilic substitution with moieties containing additional donor atoms, such as amines, thiols, or phosphines, to create bidentate or multidentate ligands.

Furthermore, the acetyl group at the 3-position can be chemically transformed to introduce other coordinating groups. For example, reduction of the ketone can yield a hydroxyl group, which can act as a donor. Condensation reactions at the acetyl group can also be employed to introduce imine or enolate functionalities, which can participate in metal coordination.

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, presents another avenue for the application of this scaffold. The inherent chirality that can be introduced through derivatization of the acetyl group, for instance, via asymmetric reduction or the addition of chiral auxiliaries, could lead to the development of novel organocatalysts. These catalysts could be designed to promote a variety of asymmetric transformations.

Table 1: Potential Catalytic Applications of this compound Derivatives

| Catalyst Type | Derivatization Strategy | Potential Coordinating Atoms | Target Catalytic Reactions |

| Metal-Ligand Complex | Nucleophilic substitution at C2 with bidentate nucleophiles | N, O, S, P | Cross-coupling reactions, hydrogenations, oxidations |

| Modification of the acetyl group to an alcohol or imine | N, O | Asymmetric synthesis, transfer hydrogenation | |

| Organocatalyst | Asymmetric reduction of the acetyl group | O | Asymmetric reductions, aldol (B89426) reactions |

| Condensation with chiral amines to form chiral imines | N | Michael additions, Mannich reactions |

Strategies for Derivatization to Expand Chemical Space and Diversity

The three distinct functional groups on the this compound ring provide independent handles for chemical modification, allowing for a systematic expansion of the chemical space and the generation of diverse molecular libraries.